Zibotentan
Overview
Description
Zibotentan (INN; development code ZD4054) is an experimental anti-cancer drug candidate in development by AstraZeneca . It is an endothelin receptor antagonist . Zibotentan was granted fast track status for the treatment of prostate cancer by the FDA .
Molecular Structure Analysis
Zibotentan belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Chemical Reactions Analysis
The pharmacokinetics of Zibotentan were previously investigated in patients with either renal impairment or hepatic impairment . The study evaluated the pharmacokinetics and tolerability of a single oral dose of Zibotentan in participants with concurrent moderate renal impairment and moderate hepatic impairment versus control participants .
Scientific Research Applications
Pharmacokinetics and Metabolism
Zibotentan (ZD4054), an endothelin A receptor antagonist, has been investigated for various therapeutic applications. One study examined its effect on the pharmacokinetics of midazolam, a drug metabolized by the cytochrome P450 isozyme 3A4 (CYP3A4) pathway. It was found that zibotentan acts as a weak inhibitor of this pathway, altering the absorption and metabolism of drugs that are metabolized similarly (Tomkinson et al., 2010). Additionally, the disposition and metabolism of zibotentan have been studied in mice, rats, and dogs, revealing insights into its absorption, distribution, and excretion patterns (Clarkson-Jones et al., 2011).
Clinical Trials and Therapeutic Potential
Various clinical trials have been conducted to assess the therapeutic potential of zibotentan. For example, the PRIZE trial explored its use in patients with microvascular angina, hypothesizing zibotentan as a disease-modifying therapy (Morrow et al., 2020). In another study, zibotentan's impact on health-related quality of life in patients with hormone-resistant prostate cancer was examined, indicating its tolerability and potential benefits in this patient population (Dawson et al., 2010).
Efficacy in Cancer Treatment
Zibotentan has been extensively studied in the context of castration-resistant prostate cancer, with mixed results regarding its efficacy. Some studies reported a lack of significant improvement in overall survival, while noting its acceptable safety profile (Nelson et al., 2012). A meta-analysis also concluded that zibotentan did not significantly improve overall survival and progression-free survival in castration-resistant prostate cancer patients, despite some modest benefits (Wu et al., 2014).
Pharmacological Studies
Pharmacological studies have assessed the tolerability and pharmacokinetics of zibotentan in various patient populations, including those with hepatic or renal impairment. These studies have provided valuable insights into how zibotentan is processed in the body and its safety profile across different patient groups (Tomkinson et al., 2011).
Future Directions
Zibotentan is in development for chronic liver and kidney disease . In an experimental rat study, it was demonstrated that zibotentan-induced fluid retention was mitigated with combined zibotentan/dapagliflozin treatment which suggests that adding dapagliflozin to zibotentan may be an effective strategy to reduce fluid retention and maximize clinical utility of zibotentan .
properties
IUPAC Name |
N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4S/c1-12-10-21-17(19(23-12)28-2)25-30(26,27)15-4-3-9-20-16(15)13-5-7-14(8-6-13)18-24-22-11-29-18/h3-11H,1-2H3,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHHZXWJVIEFGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C4=NN=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870171 | |
Record name | Zibotentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zibotentan | |
CAS RN |
186497-07-4 | |
Record name | Zibotentan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186497-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zibotentan [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186497074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zibotentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zibotentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-methoxy-5-methyl-2-pyrazinyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-3-pyridinesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZIBOTENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8054MM4902 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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